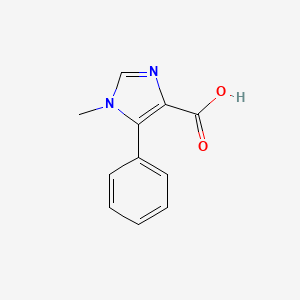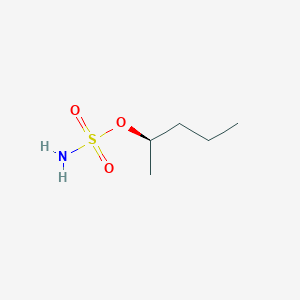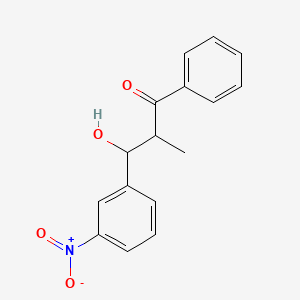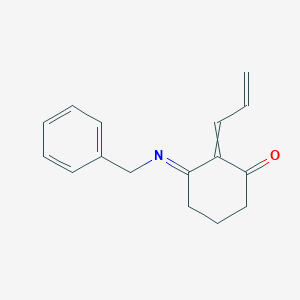
(3E)-3-(Benzylimino)-2-(prop-2-en-1-ylidene)cyclohexan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3E)-3-(Benzylimino)-2-(prop-2-en-1-ylidene)cyclohexan-1-one is an organic compound that belongs to the class of imines and enones These compounds are characterized by the presence of a benzyl group attached to an imine moiety and a prop-2-en-1-ylidene group attached to a cyclohexanone ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-3-(Benzylimino)-2-(prop-2-en-1-ylidene)cyclohexan-1-one can be achieved through several synthetic routes. One common method involves the condensation of benzylamine with 2-(prop-2-en-1-ylidene)cyclohexanone under acidic or basic conditions. The reaction typically requires a solvent such as ethanol or methanol and may be catalyzed by an acid or base to facilitate the formation of the imine bond.
Industrial Production Methods
Industrial production of this compound may involve large-scale condensation reactions using continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(3E)-3-(Benzylimino)-2-(prop-2-en-1-ylidene)cyclohexan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the imine group to an amine or reduce the enone moiety to an alcohol.
Substitution: The benzyl group or other substituents can be replaced by other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, RNH2) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
(3E)-3-(Benzylimino)-2-(prop-2-en-1-ylidene)cyclohexan-1-one has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of (3E)-3-(Benzylimino)-2-(prop-2-en-1-ylidene)cyclohexan-1-one involves its interaction with molecular targets such as enzymes or receptors. The imine and enone moieties can participate in various biochemical reactions, influencing cellular pathways and processes. The specific molecular targets and pathways depend on the context of its application, such as its role in medicinal chemistry or material science.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3E)-3-(Phenylimino)-2-(prop-2-en-1-ylidene)cyclohexan-1-one: Similar structure with a phenyl group instead of a benzyl group.
(3E)-3-(Benzylimino)-2-(methylidene)cyclohexan-1-one: Similar structure with a methylidene group instead of a prop-2-en-1-ylidene group.
Uniqueness
(3E)-3-(Benzylimino)-2-(prop-2-en-1-ylidene)cyclohexan-1-one is unique due to the specific combination of its functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
918428-25-8 |
|---|---|
Molekularformel |
C16H17NO |
Molekulargewicht |
239.31 g/mol |
IUPAC-Name |
3-benzylimino-2-prop-2-enylidenecyclohexan-1-one |
InChI |
InChI=1S/C16H17NO/c1-2-7-14-15(10-6-11-16(14)18)17-12-13-8-4-3-5-9-13/h2-5,7-9H,1,6,10-12H2 |
InChI-Schlüssel |
BFLZCVRSGCFDFH-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC=C1C(=NCC2=CC=CC=C2)CCCC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3,3'-[Oxybis(methylene)]di(but-3-enoic acid)](/img/structure/B12603638.png)
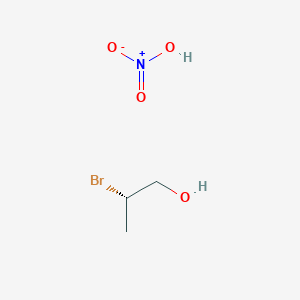
![(3R,4S)-3-acetyl-4-ethenyl-1-[(1R)-1-phenylethyl]pyrrolidin-2-one](/img/structure/B12603652.png)
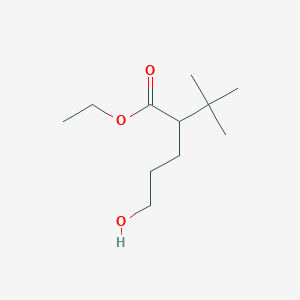
![6-{[4-(Heptyloxy)anilino]methylidene}-3-(octyloxy)cyclohexa-2,4-dien-1-one](/img/structure/B12603659.png)
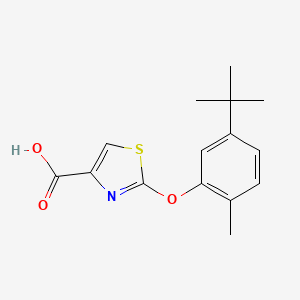
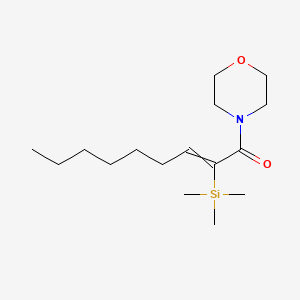
![Benzo[b]thiophen-4(5H)-one, 6-bromo-6,7-dihydro-](/img/structure/B12603674.png)
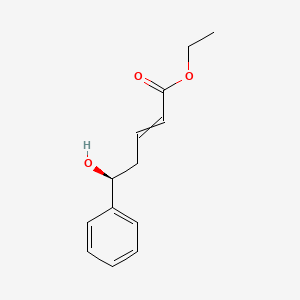

![N-[2-(Butan-2-yl)phenyl]-5-methylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B12603689.png)
